4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether
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Overview
Description
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether is a chemical compound with the molecular formula C₁₈H₂₀Cl₂N₂O₃S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether: Known for its unique combination of benzyl and sulfonyl groups.
1-Benzylpiperazine: Lacks the sulfonyl group, leading to different biological activities.
4-Methoxyphenylpiperazine: Lacks the benzyl group, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H20Cl2N2O3S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-benzyl-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-25-15-7-8-16(18(20)17(15)19)26(23,24)22-11-9-21(10-12-22)13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
InChI Key |
FFZOPGYIMIHFIC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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